molecular formula C13H8Cl2O B123610 3,4-Dichlorobenzophenone CAS No. 6284-79-3

3,4-Dichlorobenzophenone

Cat. No.: B123610
CAS No.: 6284-79-3
M. Wt: 251.1 g/mol
InChI Key: LLUPHTAYNHAVQT-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzophenone is an organic compound with the molecular formula C13H8Cl2O. It is a derivative of benzophenone, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzophenone can be synthesized through the Friedel-Crafts acylation of 3,4-dichlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminium chloride. The reaction typically occurs in a non-polar solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common practices .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 3,4-Dichlorobenzhydrol.

    Substitution: Corresponding substituted products depending on the nucleophile used.

    Oxidation: 3,4-Dichlorobenzoic acid.

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzophenone is primarily related to its ability to undergo various chemical transformations. Its molecular structure allows it to interact with different molecular targets, facilitating the formation of new compounds. The pathways involved in its reactions include nucleophilic substitution, reduction, and oxidation, which are essential for its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

(3,4-dichlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUPHTAYNHAVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212014
Record name 3,4-Dichlorobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6284-79-3
Record name 3,4-Dichlorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6284-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,4-Dichlorobenzophenone
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Record name 3,4-Dichlorobenzophenone
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Record name 3,4-Dichlorobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DICHLOROBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

70.3 g of benzoyl chloride was added into the mixture of aluminium chloride (93.3 g) and 1,2-dichloro benzene (14.7 g) using 500 mL three necked flask, then reaction was carried out for 12 hrs. at 120° C. The reaction mixture was poured into 1000 g of ice water in a beaker (5000 mL), and further, 1000 g of toluene was added. The toluene layer was washed by 1000 g of water three times. After condensing the toluene layer under reduced pressure, 87 g of 3,4-dichlorobenzophenone was obtained (yield 69%)
Quantity
70.3 g
Type
reactant
Reaction Step One
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93.3 g
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reactant
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14.7 g
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reactant
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Name
three
Quantity
500 mL
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reactant
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Name
ice water
Quantity
1000 g
Type
reactant
Reaction Step Three
Quantity
1000 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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